molecular formula C8H4Cl5NO B13987270 N-(Pentachlorophenyl)ethanimidic acid CAS No. 23651-79-8

N-(Pentachlorophenyl)ethanimidic acid

Cat. No.: B13987270
CAS No.: 23651-79-8
M. Wt: 307.4 g/mol
InChI Key: XERUDOUWRFZUNN-UHFFFAOYSA-N
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Description

N-(Pentachlorophenyl)ethanimidic acid is a halogenated organic compound characterized by an ethanimidic acid backbone (CH₃C(=NH)OH) substituted with a pentachlorophenyl group. For example, ethanimidic acid derivatives are implicated in bacterial degradation pathways of complex organometallics , and sulfated phenyl variants like N-[2-(sulfooxy)phenyl]ethanimidic acid demonstrate conjugation with aromatic systems to enhance solubility .

Properties

CAS No.

23651-79-8

Molecular Formula

C8H4Cl5NO

Molecular Weight

307.4 g/mol

IUPAC Name

N-(2,3,4,5,6-pentachlorophenyl)acetamide

InChI

InChI=1S/C8H4Cl5NO/c1-2(15)14-8-6(12)4(10)3(9)5(11)7(8)13/h1H3,(H,14,15)

InChI Key

XERUDOUWRFZUNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- typically involves the reaction of pentachlorophenol with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods: On an industrial scale, the production of ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- involves similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The pentachlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce less chlorinated acetamides .

Scientific Research Applications

ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- involves its interaction with specific molecular targets. The pentachlorophenyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The pentachlorophenyl substituent distinguishes N-(Pentachlorophenyl)ethanimidic acid from other ethanimidic acid derivatives. Key comparisons include:

Compound Substituent Molecular Formula Key Properties
This compound Pentachlorophenyl (C₆Cl₅) C₈H₄Cl₅NO₂ (inferred) High lipophilicity, potential environmental persistence, resistance to oxidation
N-[2-(Sulfooxy)phenyl]ethanimidic acid Phenyl + sulfate ester (C₆H₅OSO₃H) C₈H₉NO₅S Enhanced water solubility due to sulfation; biomarker potential
Ethanimidic acid None (parent compound) C₂H₅NO₂ Reactive intermediate in bacterial degradation of ethyl groups
Key Observations:
  • Lipophilicity vs. Solubility : The pentachlorophenyl group increases hydrophobicity, making the compound likely to bioaccumulate, whereas sulfated analogs (e.g., ) are more polar and water-soluble.
  • Reactivity: Ethanimidic acid itself participates in microbial cleavage of ethyl groups via dehydrogenases and monooxygenases . Chlorination may reduce enzymatic degradation rates in this compound.

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